molecular formula C28H34NaO8S2 B12349013 CID 156588506

CID 156588506

Cat. No.: B12349013
M. Wt: 585.7 g/mol
InChI Key: FENIJEOKBMDKBL-HIAXZNILSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound with the identifier “CID 156588506” is a chemical entity listed in the PubChem database. PubChem is a comprehensive resource for chemical information, providing data on the properties, biological activities, safety, and toxicity of various compounds.

Chemical Reactions Analysis

CID 156588506 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

CID 156588506 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it may be used in studies involving cellular processes and molecular interactions. In medicine, it could be investigated for its potential therapeutic effects. In industry, it may be used in the production of specific materials or chemicals.

Mechanism of Action

The mechanism of action of CID 156588506 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to changes in cellular processes and biochemical pathways. The exact molecular targets and pathways involved depend on the specific context in which the compound is used.

Properties

Molecular Formula

C28H34NaO8S2

Molecular Weight

585.7 g/mol

InChI

InChI=1S/C28H34O8S2.Na/c1-25(2)21-9-11-27(25,15-37(31,32)33)23(29)19(21)13-17-5-7-18(8-6-17)14-20-22-10-12-28(24(20)30,26(22,3)4)16-38(34,35)36;/h5-8,13-14,21-22H,9-12,15-16H2,1-4H3,(H,31,32,33)(H,34,35,36);/b19-13-,20-14+;

InChI Key

FENIJEOKBMDKBL-HIAXZNILSA-N

Isomeric SMILES

CC1(C\2CCC1(C(=O)/C2=C/C3=CC=C(C=C3)/C=C\4/C5CCC(C4=O)(C5(C)C)CS(=O)(=O)O)CS(=O)(=O)O)C.[Na]

Canonical SMILES

CC1(C2CCC1(C(=O)C2=CC3=CC=C(C=C3)C=C4C5CCC(C4=O)(C5(C)C)CS(=O)(=O)O)CS(=O)(=O)O)C.[Na]

Origin of Product

United States

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